molecular formula C19H16ClNO5 B2664232 Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate CAS No. 887888-42-8

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2664232
CAS No.: 887888-42-8
M. Wt: 373.79
InChI Key: JUJFJDLRBNTAFU-UHFFFAOYSA-N
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Description

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate is a chemical compound with diverse applications in scientific research. It exhibits unique properties that make it suitable for studying drug interactions and developing new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate typically involves the reaction of 5-chloro-2-methoxybenzoic acid with ethyl 2-bromobenzofuran-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is structurally similar and is used as an intermediate in the synthesis of glyburide.

    4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: Another similar compound with applications in medicinal chemistry.

Uniqueness

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-3-25-19(23)17-16(12-6-4-5-7-15(12)26-17)21-18(22)13-10-11(20)8-9-14(13)24-2/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFJDLRBNTAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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